Isochroman-6-amine

Vue d'ensemble

Description

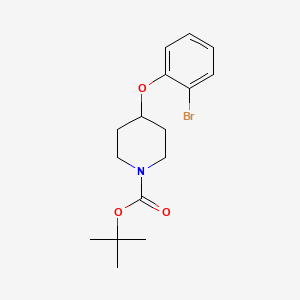

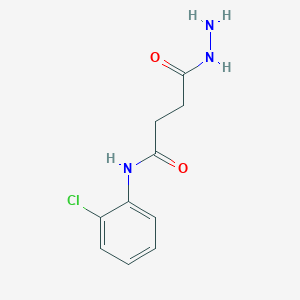

Isochroman-6-amine is a heterocyclic amine that has gained significant attention in the scientific community due to its diverse biological activities. It has been studied for its potential use in the development of drugs for various diseases. The empirical formula of Isochroman-6-amine is C9H11NO and it has a molecular weight of 149.19 .

Molecular Structure Analysis

The molecular structure of Isochroman-6-amine is represented by the empirical formula C9H11NO . The InChI code for Isochroman-6-amine is 1S/C9H11NO/c10-9-2-1-8-6-11-4-3-7 (8)5-9/h1-2,5H,3-4,6,10H2 .Chemical Reactions Analysis

Isochroman derivatives, such as Isochroman-6-amine, undergo iron-catalyzed C (sp3)–H amination reactions with arylamines under mild conditions. This provides an efficient route to produce various oxidative coupling products.Physical And Chemical Properties Analysis

Isochroman-6-amine is a solid substance . It has a molecular weight of 149.19 . The storage temperature for Isochroman-6-amine is 4°C and it should be protected from light .Applications De Recherche Scientifique

Synthesis and Derivative Formation

- Isochroman derivatives, including isochroman-6-amine, can be synthesized through C(sp3)–H bond and N–H bond coupling. This process is metal- and base-free, simple, and atom-economical, potentially applicable in drug synthesis (J. Feng, Meifang Lv, Guo-ping Lu, & C. Cai, 2015).

Biobased Amines in Material Chemistry

- Amines like isochroman-6-amine are key intermediates in the chemical industry for synthesizing materials like polyamides and polyurethanes, which have applications in automotive, aerospace, and health industries. The synthesis of biobased amines from biomass is an area of active research (V. Froidevaux, C. Negrell, S. Caillol, J. Pascault, & B. Boutevin, 2016).

Enzyme Amination for Biocatalysis

- Amination of enzymes, which can involve isochroman-6-amine, alters the isoelectric point and chemical reactivity of proteins. This modification is used to improve enzyme immobilization, interaction with supports, and in the formation of crosslinked enzyme aggregates, thereby enhancing biocatalytic processes (R. Rodrigues, O. Barbosa, C. Ortiz, Á. Berenguer-Murcia, R. Torres, & R. Fernández-Lafuente, 2014).

Iron-Catalyzed Amination

- Isochroman derivatives, such as isochroman-6-amine, undergo iron-catalyzed C(sp3)–H amination reactions with arylamines under mild conditions. This provides an efficient route to produce various oxidative coupling products (Diao Chen, Fuyou Pan, Jian-rong Gao, & Jianguo Yang, 2013).

Applications in Biomedical Chemistry

- Isochroman-6-amine is utilized in the synthesis of certain biologically active molecules, with applications spanning from antimicrobial agents to central nervous system therapeutics (Zefeng Zhao, Kaiwen Kang, Jiangxin Yue, X. Ji, Haifa Qiao, Peinan Fan, & Xiaohui Zheng, 2020).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

The mode of action of Isochroman-6-amine involves a series of chemical reactions. Reports suggest that C–H insertions forming six-membered rings containing heteroatoms are rare due to Stevens rearrangements occurring after nucleophilic attack on the carbene by a heteroatom . Using donor/donor carbenes and Rh2(R-PTAD)4 as a catalyst, a collection of isochroman substrates have been synthesized in good yield, with excellent diastereo- and enantioselectivity, and no rearrangement products were observed .

Propriétés

IUPAC Name |

3,4-dihydro-1H-isochromen-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUNVOJMYCNULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isochroman-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3137911.png)

![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)

![2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B3137921.png)

![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)